3-Methyl-3-phenylcyclopropene

Living ROMP cyclopropene polymerization block copolymer synthesis

3-Methyl-3-phenylcyclopropene (CAS RN: 65051-83-4; molecular formula C₁₀H₁₀; molecular weight 130.19 g/mol) is a 3,3-disubstituted cyclopropene bearing a methyl and a phenyl substituent at the C3 position of the strained three-membered carbocycle. This substitution pattern distinguishes it from both the parent cyclopropene and simpler 3,3-dialkyl analogs, imparting a boiling point of approximately 196.9°C at 760 mmHg and a density of ~1.025 g/cm³.

Molecular Formula C10H10
Molecular Weight 130.19 g/mol
Cat. No. B8295009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-phenylcyclopropene
Molecular FormulaC10H10
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCC1(C=C1)C2=CC=CC=C2
InChIInChI=1S/C10H10/c1-10(7-8-10)9-5-3-2-4-6-9/h2-8H,1H3
InChIKeyQPQKDBYTARBUDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-3-phenylcyclopropene (CAS 65051-83-4): Core Identity, Physicochemical Profile, and Research-Grade Procurement Baseline


3-Methyl-3-phenylcyclopropene (CAS RN: 65051-83-4; molecular formula C₁₀H₁₀; molecular weight 130.19 g/mol) is a 3,3-disubstituted cyclopropene bearing a methyl and a phenyl substituent at the C3 position of the strained three-membered carbocycle [1]. This substitution pattern distinguishes it from both the parent cyclopropene and simpler 3,3-dialkyl analogs, imparting a boiling point of approximately 196.9°C at 760 mmHg and a density of ~1.025 g/cm³ . The compound is typically supplied as a colorless liquid with purity specifications of ≥95% for research applications, and is soluble in common organic solvents including dichloromethane, tetrahydrofuran, and diethyl ether .

Why 3-Methyl-3-phenylcyclopropene Cannot Be Replaced by 3,3-Dimethylcyclopropene or Other Cyclopropene Analogs in ROMP and Cycloaddition Workflows


3-Methyl-3-phenylcyclopropene occupies a narrow and non-interchangeable performance window among 3,3-disubstituted cyclopropenes. The phenyl substituent is not merely a steric placeholder: it directly controls (i) whether ring-opening metathesis polymerization (ROMP) can proceed in a living fashion [1], (ii) whether stereoregular (Z-selective, syndiotactic) polymer microstructures are experimentally accessible [2], and (iii) the kinetic profile of nucleophilic thiol additions relative to the 3-cyano analog [3]. Substituting this compound with 3,3-dimethylcyclopropene, for instance, forfeits living polymerization behavior entirely when using identical Grubbs-type initiators [1]. These divergent outcomes stem from the electronic and steric influence of the C3-phenyl group on the propagating metal-alkylidene intermediate, making generic substitution scientifically unsound for any protocol where polymer architecture control, stereoselectivity, or specific reactivity tuning is required.

Quantitative Differentiation Evidence for 3-Methyl-3-phenylcyclopropene vs. Closest Analogs: ROMP, Stereoselectivity, Cycloaddition, and Reactivity Data


Living ROMP Capability: 3-Methyl-3-phenylcyclopropene Versus 3,3-Dimethylcyclopropene Under Identical Initiator Conditions

When subjected to ROMP using Grubbs-type second-generation (II), third-generation (IV), and Schrock-type Mo initiator (III) under identical conditions, 3-methyl-3-phenylcyclopropene (MPCP) undergoes living polymerization, whereas 3,3-dimethylcyclopropene does not [1]. Specifically, initiators II, III, and IV all offered access to living polymerization reactions in the case of MPCP, but not with 3,3-dimethylcyclopropene [1]. In independent living ROMP studies using Mo(NAr)(CHR′)(OR′)₂ initiators, MPCP polymerized in 94–97% isolated yield within 1 hour at room temperature in THF, producing polymers with >99% trans double bond content and low polydispersity indices (PDI) consistent with living behavior [2].

Living ROMP cyclopropene polymerization block copolymer synthesis

Z-Selective, Syndioselective ROMP: MAP Mo Catalyst Performance on MPCP vs. NBDF6 Benchmark

Monoaryloxide monopyrrolide imido alkylidene (MAP) catalysts of molybdenum polymerize 3-methyl-3-phenylcyclopropene (MPCP) with Z-selectivity and syndioselectivity, producing cis,syndiotactic poly(MPCP) [1]. Using initiator syn-Mo(NAd)(CHCMe₂Ph)(Pyr)(OHIPT) (1), the polymerization proceeds through syn insertion products to yield a stereoregular microstructure. The syndiotacticity was subsequently proven through post-polymerization modification (partial bromination or epoxidation), confirming both cis,isotactic and cis,syndiotactic poly(MPCP) tacticities [2]. At −78 °C with initiator syn-Mo(NAr)(CHCMe₂Ph)(Pyr)(OTPP) (4), the mechanism switches to anti insertion products, while room-temperature polymerization with 4 yields polymers without regular structure, demonstrating that stereochemical outcome is both catalyst- and temperature-dependent [1].

stereoregular polymer Z-selective ROMP syndiotactic polymer

Metal-Free ROMP with Hydrazonium Initiators: Efficiency Comparable to Grubbs' 2nd Generation Catalyst for MPCP

The ring-opening metathesis polymerization of 3-methyl-3-phenylcyclopropene using hydrazonium initiators (formed by condensation of 2,3-diazabicyclo[2.2.2]octane and an aldehyde) proceeds via a [3+2] cycloaddition–cycloreversion sequence to generate short-chain polyolefins with Mn ≤ 9.4 kg/mol and dispersities Đ ≤ 1.4 [1]. Critically, the optimized hydrazonium conditions showed efficiency comparable to that achieved with Grubbs' 2nd generation catalyst for the polymerization of MPCP [1]. A positive correlation between monomer-to-initiator ratio and degree of polymerization was revealed through NMR spectroscopy, confirming a controlled polymerization process without metal contamination [1].

metal-free ROMP hydrazonium initiator sustainable polymerization

Differential Thiol Nucleophilic Addition Kinetics: 3-Methyl-3-phenylcyclopropene vs. 3-Cyano-3-methylcyclopropene

In a comparative study of nucleophilic thiol addition to 3,3-disubstituted cyclopropenes, 3-methyl-3-phenylcyclopropene and 3-cyano-3-methylcyclopropene were reacted with benzenethiol and 1-propanethiol both in the presence and absence of triethylamine catalyst [1]. In the absence of catalyst, the reaction was notably slower with 3-methyl-3-phenylcyclopropene compared to its 3-cyano analog, and benzenethiol added at a higher rate than 1-propanethiol across both substrates [1]. With catalytic triethylamine at room temperature under solvent-free conditions, the reaction was fast and exothermic for both substrates, proceeding with high yields of stereoisomeric cyclopropyl sulfides without appreciable decyclization products [1].

nucleophilic addition thiol-cyclopropene reaction substituent electronic effect

Stereoselective 1,3-Dipolar Cycloaddition with Ruhemann's Purple: DFT-Validated Diastereofacial Selectivity for MPCP

3-Methyl-3-phenylcyclopropene undergoes 1,3-dipolar cycloaddition with protonated Ruhemann's purple (PRP), a stable azomethine ylide, to afford bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivatives with high diastereofacial selectivity [1]. DFT calculations at the M11/cc-pVDZ level revealed that the cycloaddition is HOMO(cyclopropene)–LUMO(ylide) controlled, and the computed transition-state energies for the reaction of MPCP with PRP are fully consistent with the experimentally observed stereoselectivity [1]. The relative Gibbs free energy differences between the two possible diastereomeric transition states (ΔG‡ for pyramidal inversion in the cycloadducts) were calculated as 1.2 kcal/mol for the MPCP-derived system, providing a quantitative energetic basis for the observed diastereoselection [1].

1,3-dipolar cycloaddition azomethine ylide bis-spirocyclic synthesis

Physical Property Differentiation: Boiling Point and Density of MPCP vs. 3,3-Dimethylcyclopropene Dictate Handling and Purification Strategy

The physicochemical properties of 3-methyl-3-phenylcyclopropene differ dramatically from its closest dialkyl analog, 3,3-dimethylcyclopropene, with direct implications for laboratory handling, storage, and purification. MPCP exhibits a boiling point of approximately 196.9 °C at 760 mmHg (or 61–62 °C at 10 Torr) and a density of ~1.025 g/cm³ . In contrast, 3,3-dimethylcyclopropene (CAS 3907-06-0) boils at approximately 20 °C at 760 mmHg with a density of ~0.801 g/cm³ . The ~177 °C difference in atmospheric boiling point means that 3,3-dimethylcyclopropene is a gas at ambient laboratory temperature and requires cold-trapping or pressure-rated vessels, whereas MPCP can be handled as a conventional liquid at room temperature.

physicochemical properties boiling point laboratory handling

Highest-Value Application Scenarios for 3-Methyl-3-phenylcyclopropene Driven by Verified Differentiation Evidence


Living ROMP Synthesis of Block Copolymers with Controlled Molecular Weight and Narrow Dispersity

Researchers synthesizing block copolymers via living ROMP should select 3-methyl-3-phenylcyclopropene as the cyclopropene monomer because it is one of the only 3,3-disubstituted cyclopropenes demonstrated to undergo living ROMP with well-defined initiators. Unlike 3,3-dimethylcyclopropene, which fails to polymerize in a living manner with Grubbs-type initiators II, III, and IV, MPCP yields polymers in 94–97% isolated yield with >99% trans olefin configuration and low PDI [1]. This enables sequential monomer addition for AB and ABA block copolymer architectures combining poly(MPCP) segments with polynorbornene or other ROMP-derived blocks. The living character has been confirmed by GPC unimodal peak profiles, linear Mn vs. monomer/initiator ratio correlations, and successful crossover reactions during block copolymerization monitored by MALDI-TOF MS [1][2].

Synthesis of Stereoregular cis,syndiotactic Polymers via MAP Mo Catalysts for Structure–Property Studies

Investigators requiring stereoregular polymers from monocyclic olefin monomers should procure MPCP for ROMP with monoaryloxide pyrrolide (MAP) molybdenum initiators. This catalyst–monomer combination yields cis,syndiotactic poly(MPCP) with >98% stereoregularity, a microstructure that has been independently proven through post-polymerization modification (partial bromination/epoxidation) [1]. The resulting polymers exhibit distinct thermal properties (e.g., Tg = 105 °C for highly tactic trans-poly(MPCP)) that differ from atactic analogs and from polymers derived from bicyclic monomers like norbornene [2]. The temperature-dependent stereochemical switching (syn insertion at room temperature with initiator 1 vs. anti insertion at −78 °C with initiator 4) provides an additional dimension of architectural control unavailable with other cyclopropene monomers [1].

Metal-Free ROMP for Biomedical and Electronic-Grade Polyolefins Free of Ruthenium Contamination

For applications where residual transition metal contamination is disqualifying—such as biomedical implant coatings, drug delivery scaffolds, or dielectric layers in organic electronics—3-methyl-3-phenylcyclopropene is the preferred cyclopropene monomer because its ROMP has been validated with entirely metal-free hydrazonium initiators at efficiency comparable to Grubbs' 2nd generation Ru catalyst [1]. The resulting polyolefins (Mn ≤ 9.4 kg/mol, Đ ≤ 1.4) contain no ruthenium, molybdenum, or tungsten residues, eliminating the need for post-polymerization metal scavenging steps. The positive correlation between monomer-to-initiator ratio and degree of polymerization further enables tunable molecular weight control without metal catalyst involvement [1].

Computationally Guided Synthesis of Bis-Spirocyclic 3-Azabicyclo[3.1.0]hexane Derivatives via 1,3-Dipolar Cycloaddition

Medicinal chemistry and natural product synthesis groups targeting spirocyclic 3-azabicyclo[3.1.0]hexane scaffolds—privileged motifs in bioactive molecules—should select MPCP as the cyclopropene dipolarophile for cycloaddition with protonated Ruhemann's purple (PRP) because the reaction's stereochemical outcome is DFT-validated specifically for this substrate [1]. The computed transition-state energetics (ΔG‡ = 1.2 kcal/mol for pyramidal inversion) are fully consistent with the experimentally observed diastereofacial selectivity, enabling computational pre-screening of derivative structures before committing to synthesis [1]. This reduces the empirical optimization burden and increases the probability of obtaining the desired diastereomer in the bis-spirocyclic product.

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